Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
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Description
Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a useful research compound. Its molecular formula is C17H21N3O5S2 and its molecular weight is 411.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Helicobacter Pylori Agents
Novel structures derived from benzimidazole and oxadiazole compounds have demonstrated potent and selective activity against the gastric pathogen Helicobacter pylori. These compounds have been shown to meet significant in vitro microbiological criteria required for novel anti-H. pylori agents, displaying low minimal inhibition concentration values against a panel of clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. Additionally, they exhibited minimal activity against a wide range of other microorganisms, indicating their specificity and potential as targeted treatments for H. pylori infections (Carcanague et al., 2002).
Cancer and Anti-inflammatory Research
Oxadiazole and pyrazole derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, and their antioxidant, analgesic, and anti-inflammatory actions. These studies have indicated that certain compounds exhibit moderate inhibitory effects across various assays, suggesting their potential in cancer treatment and as anti-inflammatory agents (Faheem, 2018).
Carbonic Anhydrase Inhibitors
Arenesulfonyl-imidazolidinones, incorporating various moieties, have been tested as inhibitors of the carbonic anhydrase enzyme, an important target for the development of therapeutic agents for conditions like glaucoma, epilepsy, and mountain sickness. These compounds have shown micromolar inhibition constants against human carbonic anhydrase isoenzymes, suggesting their utility in designing novel inhibitors with therapeutic applications (Abdel-Aziz et al., 2015).
Antibacterial and Enzyme Inhibition
N-Substituted oxadiazole derivatives have been synthesized and evaluated for their antibacterial potential and enzyme inhibition capabilities. These compounds have shown to be potential antibacterial agents against both gram-negative and gram-positive bacteria, with some exhibiting moderate inhibition of α-chymotrypsin enzyme. This suggests their role in developing new antibacterial therapies and enzyme-targeted treatments (Siddiqui et al., 2014).
Molecular Structure and Interactions
The molecular structure and interactions of ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate have been detailed, providing insights into the compound's stability and potential interactions at the molecular level. Such information is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds, aiding in the development of drugs with improved efficacy and reduced side effects (Zareef et al., 2008).
Properties
IUPAC Name |
methyl 2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-24-15(21)12-26-17-19-18-16(25-17)13-6-8-14(9-7-13)27(22,23)20-10-4-2-3-5-11-20/h6-9H,2-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRXTXCSQPQMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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